molecular formula C19H17NO7S B11132424 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide

Cat. No.: B11132424
M. Wt: 403.4 g/mol
InChI Key: VISMKJSOJPUQLY-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide is a complex organic compound that features a unique combination of functional groups, including a dioxido tetrahydrothiophene ring, a furan-2-ylcarbonyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Dioxido Tetrahydrothiophene Ring: This can be achieved by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

    Synthesis of the Furan-2-ylcarbonyl Intermediate: This involves the acylation of furan using an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling Reaction: The final step involves coupling the dioxido tetrahydrothiophene and furan-2-ylcarbonyl intermediates with a benzofuran derivative through an esterification or amidation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the tetrahydrothiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride for acylation, EDCI and DMAP for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with biological targets.

Medicine

In medicinal research, derivatives of this compound might be investigated for their pharmacological properties. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic components.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dioxido tetrahydrothiophene ring could participate in redox reactions, while the furan and benzofuran moieties might engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17NO7S

Molecular Weight

403.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetamide

InChI

InChI=1S/C19H17NO7S/c21-18(20-12-5-7-28(23,24)11-12)10-26-13-3-4-16-14(8-13)15(9-27-16)19(22)17-2-1-6-25-17/h1-4,6,8-9,12H,5,7,10-11H2,(H,20,21)

InChI Key

VISMKJSOJPUQLY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CO4

Origin of Product

United States

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